Vulcanization Cure Rate in Natural Rubber: Alkyl-Substituted MDT vs. Unsubstituted 2-Thiazolethiol (TT) and 2-Mercaptobenzothiazole (MBT)
MDT (a mixture containing approximately 15% 4-ethyl-2-mercaptothiazole and 85% 4,5-dimethyl-2-mercaptothiazole) demonstrated distinct cure behavior compared to unsubstituted 2-thiazolethiol (TT) and the benzo-fused analog 2-mercaptobenzothiazole (MBT) in natural rubber tread stocks [1]. The substitution pattern at the 4- and 5-positions alters the accelerating activity of the mercaptothiazole nucleus. The unsubstituted parent compound (2-thiazolethiol) exhibited greater inherent accelerating activity than the benzene-substituted derivative (MBT), with the alkyl-substituted variants (including the 4-ethyl-substituted component) producing intermediate cure characteristics [2].
| Evidence Dimension | Accelerator activity ranking in natural rubber vulcanization |
|---|---|
| Target Compound Data | MDT formulation containing 4-ethyl-2-mercaptothiazole (15% w/w) plus 4,5-dimethyl-2-mercaptothiazole (85% w/w) |
| Comparator Or Baseline | 2-Thiazolethiol (TT, unsubstituted) and 2-Mercaptobenzothiazole (MBT, benzo-fused) |
| Quantified Difference | Accelerating activity ranking: TT > MDT > MBT (in unactivated systems at equal weight loading of 1 phr) |
| Conditions | Natural rubber tread stock; accelerator loading: 1 part per hundred rubber (phr); cure temperature: 280-300 °F; unactivated system |
Why This Matters
The alkyl-substituted mercaptothiazoles provide intermediate vulcanization kinetics, enabling formulation flexibility between the high activity of unsubstituted thiazolethiols and the slower cure of benzothiazole-based accelerators.
- [1] Beber, A. J.; Mathes, R. A. Vulcanization Characteristics of Thiazoles: Comparison of 2-Thiazolethiol and Its Disulfide with Other Thiazole Accelerators. Industrial and Engineering Chemistry, 1949, 41(11), 2637-2642. View Source
- [2] Creed, K. E. Vulcanization Characteristics of a Series of 4-Methyl-5-Substituted-2-Thiazolethiols and Their Derivatives. Industrial and Engineering Chemistry, 1954, 46(4), 808-816. View Source
